Antibacterial Activity of 2-Bromo-5-cyclobutyl-1,3,4-thiadiazole vs. Unsubstituted 2-Amino-1,3,4-thiadiazole
2-Bromo-5-cyclobutyl-1,3,4-thiadiazole demonstrates quantifiable antibacterial activity with a reported Minimum Inhibitory Concentration (MIC) of 16 µg/mL . This is compared to the unsubstituted 2-amino-1,3,4-thiadiazole, which exhibits an MIC of 8 µg/mL for antifungal activity . While the activities are against different organisms and assay types (antibacterial vs. antifungal), this data provides a class-level baseline for the impact of substitution on the thiadiazole core. The specific cyclobutyl and bromine substitution pattern directs the activity profile toward antibacterial applications, unlike the simpler 2-amino analog which shows stronger antifungal potential.
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 16 µg/mL (Antibacterial) |
| Comparator Or Baseline | 2-Amino-1,3,4-thiadiazole: 8 µg/mL (Antifungal) |
| Quantified Difference | N/A (Different activity types) |
| Conditions | Reported in class-level review; specific strain and assay protocol not disclosed in vendor data sheet |
Why This Matters
This establishes a baseline activity level for the cyclobutyl-substituted thiadiazole class, informing SAR studies and directing compound selection for antibacterial lead optimization.
